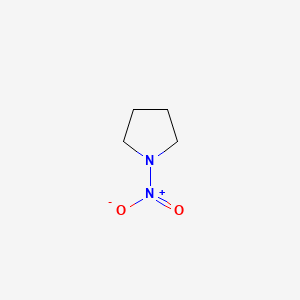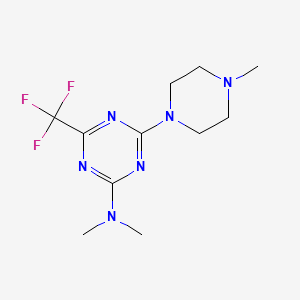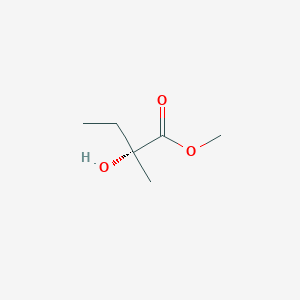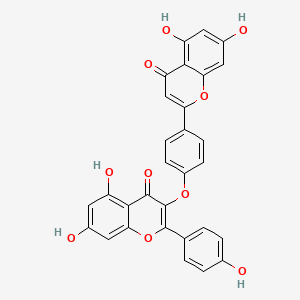
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a dimethylamino group, a methyl group, and a nitro group attached to the benzopyran ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one typically involves the condensation of 3-nitrochromone with 3-dimethylaminoaniline in the presence of a catalyst such as trimethylsilyl chloride . This reaction proceeds through a cyclocondensation mechanism, resulting in the formation of the desired benzopyran derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring, enhancing their chemical and biological properties.
Scientific Research Applications
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A coumarin derivative with a hydroxyl group instead of a dimethylamino group.
4-Methylumbelliferone: A coumarin derivative with a methyl group at the 4-position.
3-Nitrocoumarin: A coumarin derivative with a nitro group at the 3-position.
Uniqueness
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the nitro group contributes to its potential as a bioactive compound.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
7-(dimethylamino)-4-methyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C12H12N2O4/c1-7-9-5-4-8(13(2)3)6-10(9)18-12(15)11(7)14(16)17/h4-6H,1-3H3 |
InChI Key |
FMWRMPFGIPZAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)

![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)

![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)


![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)

![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)



